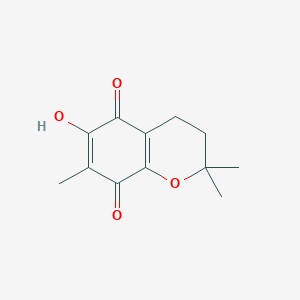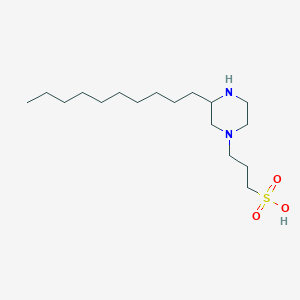
3-(3-Decylpiperazin-1-yl)propane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Decylpiperazin-1-yl)propane-1-sulfonic acid is a chemical compound that belongs to the class of sulfonic acids It is characterized by the presence of a piperazine ring substituted with a decyl group and a propane-1-sulfonic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Decylpiperazin-1-yl)propane-1-sulfonic acid typically involves the reaction of 3-chloro-1-propylamine hydrochloride with sodium sulfite in an aqueous solution. This reaction produces the desired sulfonic acid compound . The reaction conditions generally include maintaining a controlled temperature and pH to ensure the efficient formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
3-(3-Decylpiperazin-1-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the piperazine ring or the sulfonic acid group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce modified piperazine compounds.
科学研究应用
3-(3-Decylpiperazin-1-yl)propane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It may be used in industrial processes that require specific chemical properties, such as buffering agents or catalysts.
作用机制
The mechanism by which 3-(3-Decylpiperazin-1-yl)propane-1-sulfonic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffering agent used in biological and biochemical research.
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid (HEPPS): Another buffering agent with applications in biology and biochemistry.
Uniqueness
3-(3-Decylpiperazin-1-yl)propane-1-sulfonic acid is unique due to its specific structure, which includes a decyl group and a piperazine ring
属性
CAS 编号 |
90019-02-6 |
|---|---|
分子式 |
C17H36N2O3S |
分子量 |
348.5 g/mol |
IUPAC 名称 |
3-(3-decylpiperazin-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C17H36N2O3S/c1-2-3-4-5-6-7-8-9-11-17-16-19(14-12-18-17)13-10-15-23(20,21)22/h17-18H,2-16H2,1H3,(H,20,21,22) |
InChI 键 |
IVQMUYLWGBBYKH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1CN(CCN1)CCCS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)
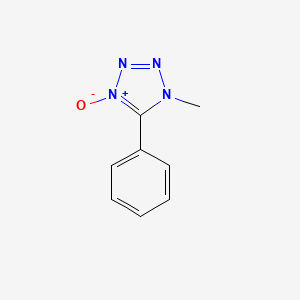
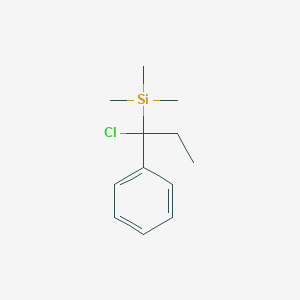
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
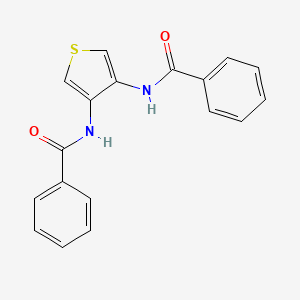
![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)
![{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene](/img/structure/B14367799.png)
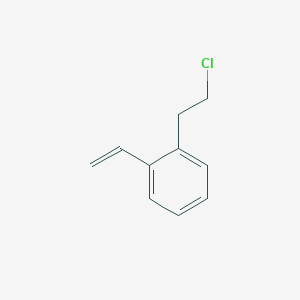
![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
![3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid](/img/structure/B14367812.png)
![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
